3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a benzo[b]thiophene ring fused with a pyridin-3-yloxy group and an azetidin-1-yl methanone moiety. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for drug development and other scientific applications.
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is the 5-HT1A serotonin receptor . This receptor plays a crucial role in the regulation of numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with the 5-HT1A serotonin receptors, displaying micromolar affinity . The interaction is influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions . Docking studies have shown that relevant electrostatic interactions could explain the observed affinity for this compound .
Biochemical Pathways
Serotonin is an important neurotransmitter implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Given its affinity for the 5-ht1a serotonin receptors, it’s likely that it modulates serotonin signaling, potentially impacting mood and other physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method involves the cyclization of 2-bromothiophene with an appropriate alkyne under palladium-catalyzed conditions . The resulting benzo[b]thiophene intermediate is then subjected to further functionalization to introduce the pyridin-3-yloxy and azetidin-1-yl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: Compounds such as 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene.
Pyridine derivatives: Compounds like 2-phenylpyridine and 2-(benzo[b]thiophen-2-yl)pyridine.
Uniqueness
3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine stands out due to its unique combination of structural features, which confer distinct biological activities. The presence of the azetidin-1-yl group, in particular, enhances its ability to interact with specific biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-benzothiophen-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-17(16-8-12-4-1-2-6-15(12)22-16)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-9,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODCORLEJNHQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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